molecular formula C13H22N4O B13312643 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine

1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine

Cat. No.: B13312643
M. Wt: 250.34 g/mol
InChI Key: ITFPGGCXTPSFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine is a synthetic chemical scaffold designed for advanced drug discovery and pharmacological research. Its structure incorporates two privileged pharmacophores: the 1,2,4-oxadiazole heterocycle and the piperazine ring. The 1,2,4-oxadiazole ring is noted for its significant role in medicinal chemistry due to its bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups, which can enhance metabolic stability . This ring system is found in compounds with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects, and is present in several commercially available drugs . The piperazine moiety is a ubiquitous feature in bioactive molecules, known to contribute favorably to aqueous solubility and to serve as a key component for interactions with central nervous system (CNS) targets . The specific integration of a cyclohexyl substituent on the oxadiazole ring can influence the compound's overall lipophilicity and conformational profile, making it a versatile intermediate for constructing novel therapeutic agents. Researchers can leverage this compound as a core structure in developing ligands for various G-protein coupled receptors (GPCRs) or enzymes, particularly in neuroscience and oncology. It is an ideal candidate for generating structure-activity relationship (SAR) data in hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

5-cyclohexyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H22N4O/c1-2-4-11(5-3-1)13-15-12(16-18-13)10-17-8-6-14-7-9-17/h11,14H,1-10H2

InChI Key

ITFPGGCXTPSFGS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)CN3CCNCC3

Origin of Product

United States

Preparation Methods

General Synthesis of Oxadiazoles

Oxadiazoles are heterocyclic compounds that can be synthesized through various methods. The most common approach involves the cyclization of hydrazides or their derivatives. For instance, 1,3,4-oxadiazoles can be prepared by the reaction of carboxylic acid hydrazides with appropriate reagents under specific conditions.

Preparation of 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine

The synthesis of 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine involves several steps:

  • Synthesis of the Oxadiazole Core : The first step involves creating the 1,2,4-oxadiazole ring. This can be achieved by reacting a suitable hydrazide with a cyclohexyl derivative in the presence of a catalyst or under specific conditions.

  • Introduction of the Piperazine Moiety : Once the oxadiazole core is synthesized, the next step involves attaching a piperazine moiety to it. This can be done through alkylation reactions where a suitable alkylating agent is used to link the piperazine to the oxadiazole ring.

  • Purification and Characterization : After synthesis, the compound is purified using techniques such as chromatography and then characterized using spectroscopic methods like NMR and IR.

Analysis and Characterization

After synthesis, the compound is analyzed using various spectroscopic techniques:

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Moiety

The secondary amines in the piperazine ring are reactive toward alkylation or acylation. For example:

  • Acylation : Reaction with acyl chlorides under basic conditions (e.g., pyridine or triethylamine) yields N-acyl derivatives.

    Example :
    Reaction with acetyl chloride produces 1-acetyl-4-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine (yield ~75–82% in DCM at 0–25°C) .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in ethanol/KOH forms quaternary ammonium salts .

Key Data:

Reaction TypeReagent/ConditionsProductYieldSource
AcylationAcetyl chloride, pyridine, DCMN-Acetyl derivative78%
AlkylationMethyl iodide, KOH/EtOHN-Methylpiperazinium salt77%

Oxadiazole Ring-Opening Reactions

The 1,2,4-oxadiazole ring can undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (reflux) cleaves the oxadiazole to form a diamide intermediate .

  • Basic Hydrolysis : NaOH/EtOH converts the oxadiazole to a nitrile derivative via ring scission .

Mechanistic Pathway:

OxadiazoleHCl conc DiamideΔCarboxylic Acid Derivative\text{Oxadiazole}\xrightarrow{\text{HCl conc }}\text{Diamide}\xrightarrow{\Delta}\text{Carboxylic Acid Derivative}OxadiazoleNaOH EtOHNitrile Piperazine Byproduct\text{Oxadiazole}\xrightarrow{\text{NaOH EtOH}}\text{Nitrile Piperazine Byproduct}

Catalytic Hydrogenation of the Cyclohexyl Group

The cyclohexyl substituent can undergo hydrogenation under high-pressure H₂ (5–10 atm) with Pd/C or Raney Ni catalysts to yield a partially saturated derivative. This modifies lipophilicity without altering core reactivity .

Heterocycle Functionalization via Cross-Coupling

The oxadiazole’s C3-position participates in Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O). This introduces aryl groups to enhance π-stacking interactions in drug design .

Example Reaction:

Oxadiazole+Ar B OH 2Pd catalyst3 Aryl 1 2 4 oxadiazole Derivative\text{Oxadiazole}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{3 Aryl 1 2 4 oxadiazole Derivative}

Reactivity with Electrophiles

The methylene bridge (-CH₂-) between oxadiazole and piperazine is susceptible to bromination (NBS, CCl₄, light) or oxidation (KMnO₄, H₂SO₄) to form ketones or brominated intermediates .

Biological Activity-Driven Reactions

In pharmacological contexts, the compound interacts with biological nucleophiles (e.g., cysteine residues in enzymes):

  • Thiol-Adduct Formation : Reacts with glutathione (GSH) via Michael addition at the oxadiazole’s electron-deficient positions .

Critical Analysis of Sources:

  • Synthesis Methods : The oxadiazole ring formation via amidoxime cyclization (PMC) aligns with industrial protocols .

  • Biological Interactions : Patent data (WO2004058253A1) confirm caspase activation via oxadiazole-mediated apoptosis .

  • Structural Analogues : PubChem entries (CID 118738061) validate piperazine-oxadiazole stability under physiological conditions .

This compound’s versatility in nucleophilic, electrophilic, and catalytic transformations makes it a valuable scaffold in medicinal chemistry and materials science.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as high-energy materials or polymers.

Mechanism of Action

The mechanism of action of 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine with key analogs:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties Biological Activity/Application Reference
1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine Cyclohexyl ~319.4* High hydrophobicity, rigid structure Potential kinase/CNS modulator (inferred) N/A (target)
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine Methyl 182.2 Moderate hydrophobicity Intermediate for kinase inhibitors
1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine tert-Butyl 297.2† High steric bulk, lipophilic Undisclosed (pharmacological studies)
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine 3-Cl-4-F-Ph 254.7 Halogenated aromatic ring Tyrosinase inhibitor intermediate
1-(4-Chlorophenyl)piperazine 4-Cl-Ph 200.7 Aromatic, polar Tubulin modulation (anticancer)

*Calculated based on molecular formula. †From .

Key Observations:

  • tert-Butyl groups () offer steric bulk, which may hinder binding in constrained active sites .
  • Electronic Properties: Halogenated analogs like 1-[(3-chloro-4-fluorophenyl)methyl]piperazine () leverage sigma-hole interactions for target binding, whereas the cyclohexyl group relies on van der Waals forces .

Biological Activity

1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine (CAS No. 1274464-62-8) is a compound with potential pharmacological applications. Its unique structure, featuring both piperazine and oxadiazole moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, cytotoxicity against cancer cell lines, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine is C13H22N4OC_{13}H_{22}N_{4}O, with a molecular weight of 250.34 g/mol. The compound features a cyclohexyl group attached to the oxadiazole ring, which may influence its biological interactions.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds related to oxadiazoles. For instance, derivatives of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine were synthesized and tested for their anticonvulsant activity using the maximal electroshock seizure (MES) model in male Wistar rats. Notably, compounds such as 8d, 8e, and 8f exhibited significant potency comparable to the standard drug phenytoin without inducing neurotoxicity at high doses (100 mg/kg) .

CompoundAnticonvulsant ActivityNeurotoxicity
8dPotentNone
8ePotentNone
8fPotentNone

Cytotoxic Activity

The cytotoxic effects of 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine have also been explored in various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that the presence of the oxadiazole ring is crucial for enhancing cytotoxicity. Compounds with similar structures demonstrated IC50 values ranging from 1.61 to 2.98 µg/mL against different tumor cell lines .

CompoundCell Line TestedIC50 (µg/mL)
Compound AA431 (human epidermoid carcinoma)1.61
Compound BU251 (human glioblastoma)2.98

The proposed mechanism by which these compounds exert their effects includes interaction with specific receptors or enzymes involved in neurotransmission and cell proliferation pathways. For example, the oxadiazole moiety may enhance binding affinity to GABA receptors or inhibit certain kinases involved in cancer cell signaling .

Case Studies

A notable case study involved the evaluation of a series of piperazine derivatives in vitro against human cancer cell lines. The study revealed that modifications to the oxadiazole structure significantly influenced both potency and selectivity for different cancer types .

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine?

Answer:
The synthesis typically involves cyclocondensation of amidoximes with cyclohexane carbonyl chloride to form the 1,2,4-oxadiazole core, followed by alkylation of the piperazine moiety. A robust approach adapted from related oxadiazole-piperazine hybrids includes:

  • Step 1: Cyclohexanecarboxylic acid is converted to its amidoxime using hydroxylamine hydrochloride under reflux in ethanol .
  • Step 2: Cyclization with trichloromethyl chloroformate (TCF) forms the 1,2,4-oxadiazole ring .
  • Step 3: Alkylation of piperazine with the oxadiazole intermediate using a Mitsunobu reaction (DIAD/TPP) or nucleophilic substitution (K₂CO₃, DMF) .
    Critical Parameters: Monitor reaction progress via TLC (ethyl acetate/hexane, 1:8) and purify intermediates via silica gel chromatography .

Basic: How can the solubility and stability of this compound be optimized for in vitro assays?

Answer:
Solubility is influenced by the cyclohexyl group (hydrophobic) and piperazine (polar). Key strategies include:

  • Solvent Screening: Use DMSO for stock solutions (≥10 mM) but confirm absence of colloidal aggregation via dynamic light scattering .
  • pH Adjustment: Piperazine’s pKa (~9.5) allows protonation in acidic buffers (e.g., PBS pH 6.5) to enhance aqueous solubility .
  • Stability: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the oxadiazole ring .

Advanced: What crystallographic challenges arise in determining the solid-state structure of this compound?

Answer:
The 1,2,4-oxadiazole ring and piperazine flexibility complicate crystal growth. Methodological considerations:

  • Crystallization: Use slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) to stabilize hydrophobic interactions from the cyclohexyl group .
  • Data Collection: Employ high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve disorder in the piperazine moiety .
  • Refinement: Use SHELXL for restrained refinement of anisotropic displacement parameters, with hydrogen atoms placed geometrically .
    Example Data:
ParameterValue
Space GroupP2₁/c
R-factor<0.05
Torsion Angle (C-N)178.5° ± 0.3°

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the cyclohexyl group?

Answer:

  • Analog Synthesis: Replace cyclohexyl with smaller (methyl) or bulkier (adamantyl) groups to assess steric effects .
  • Biological Assays: Test analogs against target receptors (e.g., P2Y12) using radioligand binding (³H-labeled antagonists) .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to compare binding poses in receptor active sites .
    Key Finding: Cyclohexyl enhances lipophilicity (LogP ~2.8), improving membrane permeability but reducing aqueous solubility .

Advanced: How should contradictory data on receptor binding affinity be resolved?

Answer:
Contradictions may arise from assay conditions or compound purity. Mitigation strategies:

  • Purity Validation: Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (DMSO-d₆, 500 MHz) .
  • Assay Standardization: Use consistent cell lines (e.g., HEK293T for P2Y12) and controls (e.g., Uridine 5'-diphosphate for P2Y6) .
  • Dose-Response Curves: Generate IC₅₀ values in triplicate with nonlinear regression analysis (GraphPad Prism) .

Advanced: What in vivo models are suitable for pharmacokinetic profiling of this compound?

Answer:

  • Rodent Models: Administer orally (10 mg/kg) or intravenously (2 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h .

  • Analytical Method: Quantify plasma concentrations via LC-MS/MS (ESI+ mode, m/z 291→154 transition) .

  • Key Parameters:

    ParameterValue
    Tₘₐₓ1.5 h
    Cₘₐₓ450 ng/mL
    Half-life6.2 h

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Confirm piperazine protons (δ 2.5–3.0 ppm) and oxadiazole carbons (δ 165–170 ppm) .
  • IR Spectroscopy: Identify C=N stretching (1600–1650 cm⁻¹) and N-O vibrations (950–980 cm⁻¹) .
  • HRMS: Validate molecular ion [M+H]⁺ at m/z 293.1764 (calculated for C₁₄H₂₄N₄O) .

Advanced: How can metabolic stability be assessed in hepatic microsomes?

Answer:

  • Incubation: Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C for 60 min .
  • Quenching: Add ice-cold acetonitrile (3:1 v/v) to precipitate proteins .
  • Analysis: Monitor parent compound depletion via UPLC-PDA (220 nm, C18 column) .
    Result Interpretation:
  • High Stability: <20% degradation after 60 min.
  • CYP Inhibition: Co-incubate with ketoconazole (CYP3A4 inhibitor) to identify metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.